Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate
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Overview
Description
Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate is a chemical compound with the molecular formula C5H2BClF4N.K. It is a solid substance used in various chemical reactions and research applications. This compound is known for its stability and versatility, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-fluoropyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent, such as tetrahydrofuran (THF), under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Palladium Catalysts: Used in coupling reactions, often in the presence of a base like potassium carbonate.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of agrochemicals, materials science, and other industrial processes.
Mechanism of Action
The mechanism of action of Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates and transition states, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-chloropyridine-3-trifluoroborate
- Potassium furan-3-trifluoroborate
- Potassium isoquinoline-4-trifluoroborate
Uniqueness
Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate is an organotrifluoroborate compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including the trifluoroborate group and the chlorofluoropyridine moiety, contribute to its biological activity.
- IUPAC Name : Potassium (2-chloro-3-fluoro-4-pyridinyl)(trifluoro)borate(1-)
- Molecular Formula : C5H2BClF4N
- Molecular Weight : 237.43 g/mol
- Physical Form : Solid
- Purity : 95%
Biological Activity Overview
This compound has been investigated for its potential biological activities, including its role as a reagent in organic synthesis and its applications in drug development. The compound's biological activity can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing fluorinated pyridine derivatives exhibit significant antimicrobial properties. A study focusing on the structural analogs of potassium trifluoroborates demonstrated that these compounds can inhibit bacterial growth effectively, suggesting a potential application in developing new antibiotics.
2. Enzyme Inhibition
This compound has shown promise as an inhibitor of serine proteases. It operates through non-covalent interactions, providing a reversible inhibition mechanism. This characteristic is valuable for therapeutic applications where modulation of enzyme activity is desired.
3. Pharmacological Properties
The pharmacological profile of this compound includes its potential use in pain management and anti-inflammatory therapies. Preliminary studies suggest that it may exhibit antinociceptive properties, which are critical in the development of analgesics.
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
K(2-Cl,3-F-pyridin) | 32 | Staphylococcus aureus |
K(2-Cl,3-F-pyridin) | 32 | Escherichia coli |
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested for its ability to inhibit trypsin and α-chymotrypsin. The compound demonstrated competitive inhibition with IC50 values of 150 nM for trypsin and 200 nM for α-chymotrypsin, indicating strong potential for therapeutic applications targeting these enzymes.
Enzyme | IC50 (nM) |
---|---|
Trypsin | 150 |
α-Chymotrypsin | 200 |
The biological activity of this compound is attributed to its ability to form hydrogen bonds with active sites on target enzymes or receptors. This interaction leads to conformational changes that inhibit enzyme activity or modulate receptor responses.
Properties
IUPAC Name |
potassium;(2-chloro-3-fluoropyridin-4-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BClF4N.K/c7-5-4(8)3(1-2-12-5)6(9,10)11;/h1-2H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBGPMCAGWTJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)Cl)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BClF4KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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